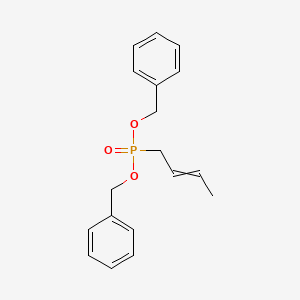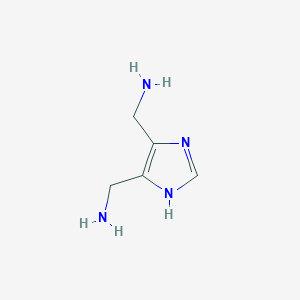![molecular formula C10H24N2O3Si B14222371 N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine CAS No. 497953-04-5](/img/structure/B14222371.png)
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is an organosilane compound with the molecular formula C10H27N3O3Si. It is commonly used as a coupling agent, surface modifier, and crosslinking agent in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine typically involves the reaction of diethylenetriamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes purification steps to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanol groups.
Condensation: Forms siloxane bonds with other silane compounds.
Amination: Reacts with amines to form amine-functionalized products
Common Reagents and Conditions
Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Major Products
The major products formed from these reactions include silanol-functionalized compounds, siloxane networks, and amine-functionalized materials .
Wissenschaftliche Forschungsanwendungen
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to enhance their performance and durability
Wirkmechanismus
The mechanism of action of N1-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine involves the formation of covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong siloxane bonds, enhancing the adhesion and stability of the modified materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N- [3-(Trimethoxysilyl)propyl]ethylenediamine
- N- [3-(Trimethoxysilyl)propyl]-N’- (2-aminoethyl)ethylenediamine
- Trimethoxy (9-amino-4,7-diazanonane-1-yl)silane
Uniqueness
N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine is unique due to its ability to form stable siloxane bonds and its versatility in various applications. Its structure allows for efficient coupling and surface modification, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
497953-04-5 |
|---|---|
Molekularformel |
C10H24N2O3Si |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
N'-ethenyl-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2O3Si/c1-5-11-8-9-12-7-6-10-16(13-2,14-3)15-4/h5,11-12H,1,6-10H2,2-4H3 |
InChI-Schlüssel |
HYIDDAASLFHRQS-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCNCCNC=C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



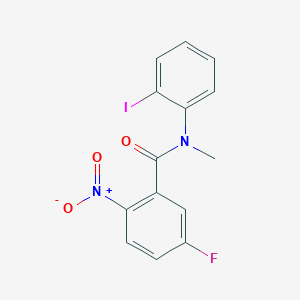
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14222301.png)
![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)
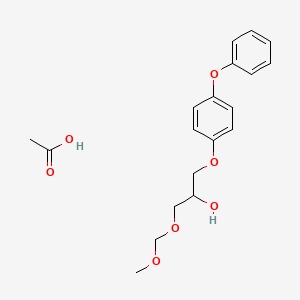
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
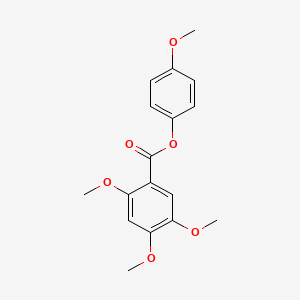
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
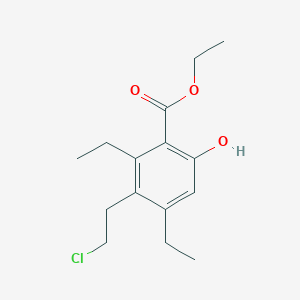

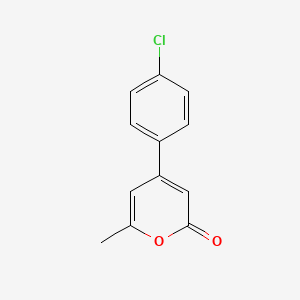
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
